molecular formula C9H7BrS B3056649 5-Bromo-2-methyl-1-benzothiophene CAS No. 7312-07-4

5-Bromo-2-methyl-1-benzothiophene

Cat. No.: B3056649
CAS No.: 7312-07-4
M. Wt: 227.12 g/mol
InChI Key: UTFSSVWJVFAACX-UHFFFAOYSA-N
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Description

5-Bromo-2-methyl-1-benzothiophene: is a heterocyclic compound with the molecular formula C9H7BrS It is a derivative of benzothiophene, where a bromine atom is substituted at the 5th position and a methyl group at the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for 5-bromo-2-methyl-1-benzothiophene typically involve large-scale synthesis using the aforementioned synthetic routes. The choice of method depends on factors such as yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: 5-Bromo-2-methyl-1-benzothiophene can undergo nucleophilic substitution reactions due to the presence of the bromine atom.

    Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include such as amines or thiols, typically under mild conditions.

    Oxidation: Oxidizing agents like or can be used.

    Reduction: Reducing agents such as or are employed.

Major Products Formed

The major products formed depend on the type of reaction. For example, nucleophilic substitution with an amine would yield a 5-amino-2-methyl-1-benzothiophene derivative.

Scientific Research Applications

Chemistry

In chemistry, 5-bromo-2-methyl-1-benzothiophene is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the synthesis of various heterocyclic compounds and pharmaceutical intermediates .

Biology and Medicine

In biological and medicinal research, this compound is explored for its potential antimicrobial and anticancer properties. Its derivatives have shown promise in inhibiting the growth of certain cancer cell lines .

Industry

Industrially, this compound is used in the development of organic semiconductors and light-emitting diodes (OLEDs) .

Mechanism of Action

The mechanism of action of 5-bromo-2-methyl-1-benzothiophene involves its interaction with specific molecular targets. For instance, in its antimicrobial activity, it may inhibit bacterial enzymes or disrupt cell membrane integrity . In cancer research, it may interfere with cell signaling pathways and induce apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-(methylthio)benzo[d]thiazole
  • 2-Bromo-5-methylthiophene
  • 5-Bromo-1-benzothiophene

Uniqueness

Compared to similar compounds, 5-bromo-2-methyl-1-benzothiophene is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in the synthesis of specialized pharmaceutical agents and advanced materials .

Properties

IUPAC Name

5-bromo-2-methyl-1-benzothiophene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrS/c1-6-4-7-5-8(10)2-3-9(7)11-6/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTFSSVWJVFAACX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(S1)C=CC(=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50546105
Record name 5-Bromo-2-methyl-1-benzothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50546105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7312-07-4
Record name 5-Bromo-2-methyl-1-benzothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50546105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-2-methyl-1-benzothiophene
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

According to the procedure of W. K. Anderson, J. Chem. Soc., Perkin, 1, 1 (1976), a mixture of 3-(4-bromothiophenoxy)-2-chloro-1-propene (37.4 g, 0.142 mol) and N,N-diethylaniline (180 mL) was heated to 210°-215° C. for 2 days, cooled, and diluted with ether. The ethereal layer was washed with 10% HCl (3×200 mL), dried (MgSO4), and concentrated. Purification by column chromatography (eluant: hexane) gave 15.0 g (46%) of product as a white solid.
Quantity
37.4 g
Type
reactant
Reaction Step One
Quantity
180 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
46%

Synthesis routes and methods II

Procedure details

A mixture of 4-bromothiophenol (5.0 g, 26.4 mmol), 2,3-dichloro-1-propene (2.6 g, 23.8 mmol) and potassium carbonate (4.4 g, 31.7 mmol) in acetone (20 ml) was stirred at 55° C. for 6 hours. After cooling to room temperature, acetone was removed under vacuum and the residue was taken into water and extracted with ethyl acetate twice. The combined organic layers were washed with 1 M sodium hydroxide, water and brine, dried over anhydrous sodium sulfate, filtered and concentrated under vacuum. Diethylaniline (30 ml) was added to the residue and the resulting mixture was stirred at 185° C. for 15 hours. Ethyl acetate was added to the cooled mixture and diethylaniline was removed by washing with 1 M HCl four times. The organic layer was dried over sodium carbonate to give 5-bromo-2-methylbenzothiophene (5.3 g, 88%, 95.1% AUC GC): 1H NMR (300 MHz, CDCl3) δ 7.70 (s, 1H), 7.52 (d, J=8.7 Hz, 1H), 7.26 (dd, J=8.7, 1.8 Hz, 1H), 6.83 (s, 1H), 2.51 (s, 3H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
4.4 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

4-Bromobenzenethiol (10.0 g, 52.8 mmol) was dissolved in acetone (100 ml), and anhydrous potassium carbonate (8.8 g, 63 mmol), and 2,3-dichloropropene (7.0 g, 63 mmol) were added. The mixture was stirred at room temperature for 14 hr. Acetone was distilled away under reduced pressure and toluene and water were added to the residue. The toluene layer was separated. The organic layer was washed with water, and dried over anhydrous sodium sulfate. The desiccant was filtered away and the filtrate was concentrated under reduced pressure to give a pale-yellow oil (13.9 g). This oil was dissolved in diethyl aniline (45 ml), and the mixture was stirred at 205° C. for 50 hr with heating. Diethyl aniline was distilled away under reduced pressure, and 3N hydrochloric acid and toluene were added to the residue. After the toluene layer was separated, the organic layer was dried over anhydrous sodium sulfate. The desiccant was filtered off, and the filtrate was concentrated under reduced pressure. The residual crystalline oil was dissolved in hexane, and the insoluble oil was removed by decantation. After concentration under reduced pressure, the residue was recrystallized from a small amount of hot hexane to give the objective compound (5.9 g, 58%) as colorless crystals.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
8.8 g
Type
reactant
Reaction Step Two
Quantity
7 g
Type
reactant
Reaction Step Two
Name

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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